5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide is an organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a phenyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the phenyl group to the furan ring.
Attachment of the methylphenoxy group: This can be done through a nucleophilic aromatic substitution reaction, where the methylphenoxy group is introduced to the furan ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenyl and methylphenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl and methylphenoxy derivatives.
Scientific Research Applications
5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-[(4-methylphenoxy)methyl]-N-propyl-2-furamide: Similar structure but with a propyl group instead of a phenyl group.
4-[(5-methoxy-2-methylphenoxy)methyl]pyridine: Contains a pyridine ring instead of a furan ring.
Uniqueness
5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide is unique due to its specific combination of a furan ring, phenyl group, and methylphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-[(4-methylphenoxy)methyl]-N-phenylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-14-7-9-16(10-8-14)22-13-17-11-12-18(23-17)19(21)20-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUSWEAYDHWALJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.